Pyridostatin Trifluoroacetate
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Overview
Description
Mechanism of Action
Target of Action
Pyridostatin Trifluoroacetate primarily targets G-quadruplexes (G4), a secondary structure of DNA that usually exists at the end of the chromosome or the telomeres . It also targets a series of proto-oncogenes including c-kit, K-ras, and Bcl-2 . These targets play a crucial role in DNA replication and transcription, and their stabilization can lead to DNA damage and cell-cycle arrest .
Mode of Action
This compound acts as a G-quadruplex stabilizer . It interacts with its targets and induces conformation changes in telomere-G-quadruplex complexes . This interaction leads to the stabilization of G-quadruplexes, which in turn retards the growth of human cancer cells by inducing replication/transcription-dependent DNA damage .
Biochemical Pathways
The stabilization of G-quadruplexes by this compound affects several biochemical pathways. It targets the proto-oncogene SRC and telomeric G-quadruplexes, inducing DNA damage and cell-cycle arrest . This results in the retardation of the growth of human cancer cells .
Pharmacokinetics
Its solubility in water is reported to be 15 mg/ml , which could influence its absorption and distribution in the body.
Result of Action
The action of this compound results in DNA damage and cell-cycle arrest . It has been shown to reduce Src protein abundance and Src-dependent motility in human breast cancer cells . Moreover, it retards the growth of human cancer cells by inducing replication/transcription-dependent DNA damage .
Action Environment
It’s known that the compound is light-sensitive , suggesting that exposure to light could potentially affect its stability and efficacy.
Biochemical Analysis
Biochemical Properties
Pyridostatin Trifluoroacetate interacts with G-quadruplexes, a secondary structure of DNA that usually exists at the end of the chromosome or the telomeres . It can compete for binding with the telomere-associated proteins and induce telomerase dysfunction . It retards the growth of human cancer cells by inducing replication/transcription dependent on DNA damage .
Cellular Effects
This compound has been shown to retard the growth of human cancer cells by inducing replication/transcription dependent on DNA damage . It also reduces SRC-dependent cell motility in MDA-MB-231 cells by interacting with G-quadruplex motifs in SRC .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with G-quadruplexes . It stabilizes G-quadruplexes, targeting the proto-oncogene SRC and telomeric G-quadruplexes, inducing DNA damage and cell-cycle arrest .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridostatin Trifluoroacetate is synthesized through a multi-step process involving the reaction of 4-(2-aminoethoxy)-N2,N6-bis[4-(2-aminoethoxy)-2-quinolinyl]-2,6-pyridinedicarboxamide with trifluoroacetic acid. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) or ethanol, and the reaction is carried out under controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Pyridostatin Trifluoroacetate primarily undergoes interactions with G-quadruplex structures in DNA. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions .
Common Reagents and Conditions: The compound is often used in conjunction with other reagents that stabilize or destabilize G-quadruplex structures. Conditions such as pH, temperature, and the presence of metal ions can influence its activity .
Major Products: The major product of this compound’s interaction with DNA is the stabilization of G-quadruplex structures, leading to DNA damage and cell cycle arrest .
Scientific Research Applications
Pyridostatin Trifluoroacetate has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the stabilization of G-quadruplex structures in DNA.
Biology: Helps in understanding the role of G-quadruplexes in gene regulation and genome stability.
Medicine: Investigated for its potential in cancer therapy due to its ability to induce DNA damage and cell cycle arrest in cancer cells.
Industry: Utilized in the development of new therapeutic agents targeting G-quadruplex structures
Comparison with Similar Compounds
BRACO19 Hydrochloride: Another G-quadruplex stabilizer with similar applications in cancer research.
PhenDC3: Known for its high selectivity towards G-quadruplex structures.
PPTN Trifluoroacetate: Used in similar research applications for its G-quadruplex stabilizing properties
Uniqueness: Pyridostatin Trifluoroacetate is unique due to its high selectivity and potency in stabilizing G-quadruplex structures. Its ability to induce DNA damage and cell cycle arrest specifically in cancer cells makes it a valuable tool in cancer research and potential therapeutic development .
Properties
IUPAC Name |
4-(2-aminoethoxy)-2-N,6-N-bis[4-(2-aminoethoxy)quinolin-2-yl]pyridine-2,6-dicarboxamide;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N8O5.C2HF3O2/c32-9-12-42-19-15-24(30(40)38-28-17-26(43-13-10-33)20-5-1-3-7-22(20)36-28)35-25(16-19)31(41)39-29-18-27(44-14-11-34)21-6-2-4-8-23(21)37-29;3-2(4,5)1(6)7/h1-8,15-18H,9-14,32-34H2,(H,36,38,40)(H,37,39,41);(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFYRKZWSPFGQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)NC(=O)C3=CC(=CC(=N3)C(=O)NC4=NC5=CC=CC=C5C(=C4)OCCN)OCCN)OCCN.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H33F3N8O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
710.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.